3-BOC-D-2,3-Diaminopropionic acid methyl ester HCl

Description

BenchChem offers high-quality 3-BOC-D-2,3-Diaminopropionic acid methyl ester HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-BOC-D-2,3-Diaminopropionic acid methyl ester HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

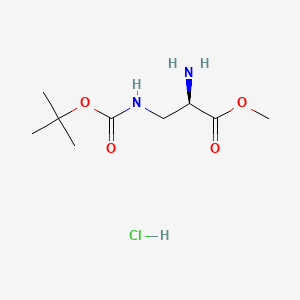

methyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4.ClH/c1-9(2,3)15-8(13)11-5-6(10)7(12)14-4;/h6H,5,10H2,1-4H3,(H,11,13);1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDJLJNFNXINTHS-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H](C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-BOC-D-2,3-diaminopropionic acid methyl ester HCl chemical properties

An In-depth Technical Guide to 3-BOC-D-2,3-Diaminopropionic Acid Methyl Ester HCl: Properties, Applications, and Protocols

Abstract

This technical guide provides a comprehensive overview of 3-BOC-D-2,3-diaminopropionic acid methyl ester hydrochloride, a critical chiral building block in modern synthetic and medicinal chemistry. The document delves into its core chemical and physical properties, stability, and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed protocols for its handling, characterization, and key synthetic transformations are presented, underpinned by an emphasis on the rationale behind experimental choices. This guide serves as an authoritative resource, consolidating technical data and practical methodologies to facilitate its effective use in peptide synthesis, drug discovery, and the development of novel therapeutic agents.

Introduction: A Versatile Building Block

(R)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride, commonly referred to as 3-BOC-D-2,3-diaminopropionic acid methyl ester HCl, is a derivative of the non-proteinogenic amino acid D-2,3-diaminopropionic acid (D-Dap). Its structure is strategically engineered with orthogonal protecting groups: a tert-butyloxycarbonyl (Boc) group on the β-amino group (N-3) and a methyl ester on the carboxylic acid. This arrangement makes it an invaluable intermediate in multi-step organic synthesis.

The hydrochloride salt form enhances the compound's stability and improves its handling characteristics compared to the free base, which can be unstable.[1] The true value of this reagent lies in the selective protection strategy. The acid-labile Boc group and the base-labile methyl ester allow for sequential, controlled deprotection and subsequent modification at specific sites on the molecule. This feature is paramount in complex synthetic workflows, particularly in solid-phase peptide synthesis (SPPS) and the construction of peptidomimetics.[2] As a result, this compound is a key starting material for creating bioactive peptides, enzyme inhibitors, and other complex molecular architectures for therapeutic applications.[3][4]

Physicochemical and Structural Properties

A thorough understanding of the compound's properties is fundamental to its successful application. The key physicochemical data are summarized in Table 1.

| Property | Value | Source(s) |

| IUPAC Name | (R)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride | [5] |

| Synonyms | 3-BOC-D-Dap-OMe HCl, (R)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate HCl | [5][6] |

| CAS Number | 919792-96-4 | [5][6] |

| Molecular Formula | C₉H₁₉ClN₂O₄ (or C₉H₁₈N₂O₄·HCl) | [3][5] |

| Molecular Weight | 254.71 g/mol | [5] |

| Appearance | White to off-white crystalline solid/powder | [3][6] |

| Purity | Typically ≥95% - 97% (by HPLC) | [3][6] |

| Optical Rotation | [α]D20 = +39 ± 2º (c=1 in DMF) for the L-enantiomer | [3] |

| Storage Temperature | 2-8°C, keep in a dry, cool, and well-ventilated place | [3][6][7] |

Structural Elucidation

The molecule's functionality is dictated by its structure, featuring a chiral center at the α-carbon (C-2) in the D-configuration.

-

α-Amino Group (C-2): This primary amine is protonated in the hydrochloride salt form. It serves as the primary nucleophile for peptide bond formation after neutralization.

-

β-Amino Group (C-3): This amine is protected by the bulky, acid-sensitive Boc group. This protection prevents its participation in unintended side reactions during coupling at the α-amino position.

-

Carboxyl Group (C-1): The carboxylic acid is protected as a methyl ester, which is stable to the acidic conditions used for Boc removal but can be selectively cleaved under basic conditions (saponification).

-

Stereochemistry: The "D" designation refers to the stereochemistry at the α-carbon, which is crucial for the synthesis of peptides with specific three-dimensional conformations and biological activities.

Stability and Handling

Proper storage and handling are critical to maintain the integrity of the reagent.

-

Storage: The compound should be stored at refrigerated temperatures (2-8°C) in a tightly sealed container to protect it from moisture and air.[3][7]

-

Stability: As a hydrochloride salt, the α-amino group is stabilized against oxidation and other degradation pathways. The compound is generally stable under the recommended storage conditions.[8] However, it is incompatible with strong bases, which would neutralize the salt and could lead to degradation, and strong acids, which would cleave the Boc protecting group.[8] It is also incompatible with strong oxidizing and reducing agents.[8]

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[7] If handling the powder, use a well-ventilated area or a fume hood to avoid inhalation.[7][8]

Synthesis and Chemical Reactivity

The utility of 3-BOC-D-2,3-diaminopropionic acid methyl ester HCl is defined by its predictable reactivity, which allows for its strategic incorporation into larger molecules.

General Synthetic Approach

The synthesis of amino acid methyl ester hydrochlorides is a well-established process in organic chemistry. A common and efficient method involves the esterification of the corresponding amino acid using methanol in the presence of an activating agent like trimethylchlorosilane (TMSCl) or thionyl chloride.[1][9] The TMSCl method is often preferred due to its mild reaction conditions at room temperature.[9]

The general workflow is visualized in the diagram below. The starting material would be N-β-Boc-D-2,3-diaminopropionic acid, which is then esterified.

Caption: General workflow for the synthesis of the target compound.

Key Chemical Transformations

The molecule's orthogonal protecting groups allow for selective reactions at three key sites, as illustrated below.

Caption: Key reactive sites and their corresponding transformations.

A. N-Boc Deprotection (Site 1) The Boc group is reliably removed under acidic conditions, most commonly using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). This reaction proceeds via a stable tert-butyl carbocation, leaving the α-amino and methyl ester groups intact.

B. α-Amine Coupling (Site 2) The primary utility of this reagent is for peptide bond formation. The hydrochloride salt must first be neutralized in situ using a non-nucleophilic base (e.g., diisopropylethylamine, DIEA). The resulting free α-amine acts as a nucleophile, attacking an activated carboxylic acid (e.g., activated with EDC/HOBt) to form a new amide bond.[10]

C. Methyl Ester Hydrolysis (Site 3) The methyl ester can be cleaved via saponification using a base such as lithium hydroxide (LiOH) in a mixture of water and an organic solvent like THF or methanol. This reveals a free carboxylic acid, which can then be used for subsequent coupling reactions.

Experimental Protocols & Analytical Characterization

Trustworthy protocols are self-validating. The following sections provide step-by-step methodologies for key transformations and analytical verification.

Protocol: Boc Deprotection

-

Objective: To selectively remove the N-β-Boc protecting group.

-

Methodology:

-

Dissolve 3-BOC-D-2,3-diaminopropionic acid methyl ester HCl (1 equivalent) in anhydrous dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (10-20 equivalents) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

-

The resulting residue, the deprotected diamine as a TFA salt, can often be used in the next step without further purification.[11]

-

Protocol: Peptide Coupling

-

Objective: To couple the free α-amino group with an N-protected amino acid.

-

Methodology:

-

In a reaction vessel, dissolve an N-protected amino acid (e.g., Fmoc-Ala-OH, 1 equivalent), HOBt (1.1 equivalents), and EDC·HCl (1.1 equivalents) in anhydrous DMF. Stir for 15 minutes at 0°C for pre-activation.

-

In a separate flask, dissolve 3-BOC-D-2,3-diaminopropionic acid methyl ester HCl (1 equivalent) in anhydrous DMF.

-

Add DIEA (2.5 equivalents) to the second flask to neutralize the hydrochloride salt.

-

Add the neutralized amine solution to the activated acid solution.

-

Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, perform an aqueous workup and purify the resulting dipeptide by flash chromatography or preparative HPLC.[10]

-

Analytical Characterization

Confirming the identity and purity of the compound is essential. The following methods are standard.

| Analytical Method | Expected Results & Interpretation |

| ¹H NMR | Protons of the Boc group appear as a characteristic singlet at ~1.4 ppm. The methyl ester protons show a singlet around 3.7 ppm. The α- and β-protons on the propionate backbone will appear as multiplets in the 3-4.5 ppm range. |

| ¹³C NMR | The carbonyl carbons of the Boc group and methyl ester will appear at ~155 ppm and ~170 ppm, respectively. The quaternary carbon of the Boc group is found around 80 ppm. |

| Mass Spectrometry (ESI+) | The expected [M+H]⁺ peak for the free base (C₉H₁₈N₂O₄) would be observed at m/z 219.13. |

| HPLC (RP) | Purity is assessed using a C18 column with a mobile phase gradient of water and acetonitrile, often with 0.1% TFA. The compound should appear as a single major peak. |

| FT-IR | Characteristic peaks include N-H stretching (~3300-3400 cm⁻¹), C=O stretching of the ester and carbamate (~1740 cm⁻¹ and ~1690 cm⁻¹, respectively), and C-O stretching (~1160 cm⁻¹). |

Applications in Drug Discovery and Development

The unique structural features of 3-BOC-D-2,3-diaminopropionic acid methyl ester HCl make it a valuable tool for medicinal chemists.

-

Peptide Synthesis: It serves as a fundamental building block for introducing D-diaminopropionic acid into peptide sequences. This non-natural amino acid can impart unique conformational constraints, improve metabolic stability, or introduce a site for further chemical modification.[3]

-

Development of Therapeutic Agents: The diaminopropionic acid scaffold is a component of numerous natural products and synthetic drugs, including antibiotics and siderophore precursors.[12] This reagent provides a convenient entry point for synthesizing analogs of these compounds.

-

Bioconjugation: The free amino group, after deprotection of the Boc group, can serve as a handle for conjugating peptides or small molecules to larger entities like proteins or polymers, which is useful in creating targeted drug delivery systems.[4]

Conclusion

3-BOC-D-2,3-diaminopropionic acid methyl ester hydrochloride is more than just a chemical reagent; it is a precisely designed tool for advanced organic synthesis. Its orthogonal protecting groups provide the chemical selectivity required to build complex molecular architectures with high fidelity. For researchers in peptide science and drug development, a deep understanding of its properties, reactivity, and handling is essential for leveraging its full potential to create next-generation therapeutics and chemical probes.

References

-

Chem-Impex. Nβ-Boc-L-2,3-diaminopropionic acid methyl ester hydrochloride.

-

Google Patents. (2013). CN103224437A - Amino acid methyl ester hydrochloride preparation.

-

ChemBK. 3-BOC-D-2,3-Diaminopropionic-acid-methyl-ester-HCl Shanghai Amole Biotechnology Co., Ltd.

-

ChemicalBook. 3-BOC-D-2,3-Diaminopropionic-acid-methyl-ester-HCl | 919792-96-4.

-

MedChemExpress. Boc-D-2,3-diaminopropionic acid-SDS.

-

Lipton, M. A., et al. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. ResearchGate.

-

Sigma-Aldrich. DL-2,3-Diaminopropionic acid monohydrochloride 98%.

-

McCarthy, C., et al. (2014). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. PubMed Central.

-

Sigma-Aldrich. L-2,3-Diaminopropionic acid =97.0 1482-97-9.

-

Chongqing Chemdad Co., Ltd. BOC-D-DAP-OH.

-

Piras, M., et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. MDPI.

-

National Center for Biotechnology Information. Boc-Dap-OH. PubChem.

-

Valvano, M. A., et al. (2014). Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor. PubMed.

-

Fisher Scientific. (2023). SAFETY DATA SHEET.

-

Welch, K. G., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications.

-

Benchchem. Boc-Dap-OH | 73259-81-1.

-

An, G., et al. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. PubMed Central.

-

BOC Sciences. L-2,3-Diaminopropionic acid hydrochloride.

-

Selleck Chemicals. DL-2,3-Diaminopropionic acid monohydrochloride.

-

Sigma-Aldrich. Boc-Dap(Z)-OH =98.0 HPLC 65710-58-9.

-

Chem-Impex. Mal-L-Dap(Boc)-OHDCHA.

Sources

- 1. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chembk.com [chembk.com]

- 6. 3-BOC-D-2,3-Diaminopropionic-acid-methyl-ester-HCl | 919792-96-4 [chemicalbook.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters [mdpi.com]

- 11. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

3-BOC-D-2,3-diaminopropionic acid methyl ester HCl structure and synthesis

A Technical Guide to the Structure and Synthesis of Methyl (R)-3-((tert-butoxycarbonyl)amino)-2-aminopropanoate Hydrochloride

Abstract

This technical guide provides a comprehensive overview of 3-BOC-D-2,3-diaminopropionic acid methyl ester hydrochloride, a chiral building block of significant interest in medicinal chemistry and drug development. The precise structure is identified as methyl (R)-3-((tert-butoxycarbonyl)amino)-2-aminopropanoate hydrochloride. This document details its structural features, physicochemical properties, and a well-established synthetic route starting from D-serine. The synthesis is presented with a discussion of the underlying reaction mechanisms and a step-by-step experimental protocol. Furthermore, this guide includes expected characterization data and highlights the compound's applications, particularly in the synthesis of peptide-based drugs and protease inhibitors. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

The compound, systematically named methyl (R)-3-((tert-butoxycarbonyl)amino)-2-aminopropanoate hydrochloride, is a derivative of the non-proteinogenic amino acid D-2,3-diaminopropionic acid. The structure features a chiral center at the alpha-carbon (C2) with R-configuration. The α-amino group is present as a hydrochloride salt, while the β-amino group (at C3) is protected by a tert-butyloxycarbonyl (BOC) group. The carboxyl group is esterified as a methyl ester. This orthogonal protection scheme, with an acid-labile Boc group and a free primary amine salt, makes it a versatile synthon for peptide synthesis and the construction of complex molecules.

Key Physicochemical Properties:

| Property | Value | Reference(s) |

| CAS Number | 919792-96-4 | N/A |

| Molecular Formula | C₉H₁₉ClN₂O₄ | N/A |

| Molecular Weight | 254.71 g/mol | N/A |

| Appearance | White to off-white solid | [] |

| Storage Conditions | 2-8°C | [] |

Synthesis of Methyl (R)-3-((tert-butoxycarbonyl)amino)-2-aminopropanoate Hydrochloride

A robust and stereochemically controlled synthesis of the title compound can be achieved from the readily available starting material, N-α-Boc-D-serine. The synthetic strategy involves the conversion of the hydroxyl group of the serine side chain into an amino group via a three-step sequence: mesylation, azidation, and subsequent reduction.

Overall Synthetic Workflow

The multi-step synthesis is outlined below. This pathway is favored due to its high efficiency and control over stereochemistry.

Caption: Synthetic route from N-α-Boc-D-serine.

Mechanistic Rationale and Key Insights

-

Step 1: Esterification: The synthesis commences with the protection of the carboxylic acid of N-α-Boc-D-serine as a methyl ester. A common and effective method is the use of thionyl chloride in methanol. Thionyl chloride reacts with methanol to form methyl sulfite and HCl in situ. The HCl then protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by methanol. This Fischer esterification is a classic and reliable method for this transformation.

-

Step 2: Activation of the Hydroxyl Group: The primary hydroxyl group of the serine side chain is a poor leaving group. Therefore, it must be converted into a better leaving group to facilitate nucleophilic substitution. Mesylation, the reaction with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (Et₃N), is an excellent choice. The highly electrophilic sulfur atom of MsCl is attacked by the hydroxyl oxygen, and after the departure of the chloride, a mesylate ester is formed. The mesylate anion is a very stable and thus, an excellent leaving group, making the C3 carbon susceptible to nucleophilic attack.

-

Step 3: Azide Introduction via S_{N}2 Reaction: The introduction of the nitrogen functionality at the C3 position is achieved by an S_{N}2 reaction using sodium azide (NaN₃). The azide ion is a potent nucleophile and readily displaces the mesylate group. This reaction proceeds with an inversion of stereochemistry at the reacting center; however, since the C3 carbon is not a stereocenter, this does not affect the stereochemistry of the final product. The use of a polar aprotic solvent like dimethylformamide (DMF) is ideal for this step as it solvates the sodium cation, leaving the azide anion highly reactive.

-

Step 4: Azide Reduction to Amine: The azide group is a versatile precursor to a primary amine and can be reduced under mild conditions that do not affect the Boc protecting group or the methyl ester. Catalytic hydrogenation is a clean and high-yielding method for this transformation. The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. The azide is reduced to the amine, with nitrogen gas being the only byproduct, which simplifies the purification process.

-

Step 5: Selective Deprotection and Salt Formation: The final step involves the selective removal of the N-α-Boc protecting group and the formation of the hydrochloride salt at the newly liberated α-amino group. This is typically achieved by treating the N-α-Boc protected diamino ester with a strong acid, such as hydrogen chloride in an anhydrous solvent like dioxane or diethyl ether. The Boc group is readily cleaved under these acidic conditions, while the β-amino group remains protected. The resulting free α-amine is then protonated by the excess HCl to form the stable hydrochloride salt.

Experimental Protocol

Step 1: Synthesis of N-α-Boc-D-serine methyl ester

-

To a solution of N-α-Boc-D-serine (1.0 eq) in anhydrous methanol, cooled to 0 °C, add thionyl chloride (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to obtain the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-((methylsulfonyl)oxy)propanoate

-

Dissolve the crude N-α-Boc-D-serine methyl ester (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C.

-

Add triethylamine (1.5 eq) to the solution.

-

Add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 2-4 hours.

-

Upon completion, wash the reaction mixture with water, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mesylated product.

Step 3: Synthesis of Methyl (R)-3-azido-2-((tert-butoxycarbonyl)amino)propanoate

-

Dissolve the mesylated intermediate (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the azide intermediate.

Step 4: Synthesis of Methyl (R)-3-amino-2-((tert-butoxycarbonyl)amino)propanoate

-

Dissolve the azide intermediate (1.0 eq) in methanol.

-

Add 10% Palladium on carbon (10 wt% of the substrate).

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 8-12 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the desired diamino compound.

Step 5: Synthesis of Methyl (R)-3-((tert-butoxycarbonyl)amino)-2-aminopropanoate Hydrochloride

-

Dissolve the product from Step 4 in a minimal amount of anhydrous diethyl ether or ethyl acetate.

-

Cool the solution to 0 °C.

-

Add a 4 M solution of HCl in dioxane (1.1 eq) dropwise with stirring.

-

Stir the mixture at 0 °C for 1-2 hours, during which the hydrochloride salt should precipitate.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

Structural Elucidation and Characterization

The structure of the final product and key intermediates should be confirmed by standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum of the final product is expected to show characteristic signals for the methyl ester protons (a singlet around 3.8 ppm), the nine equivalent protons of the Boc group (a singlet around 1.4 ppm), and the diastereotopic protons of the CH₂ group adjacent to the β-amino group. The α-proton will appear as a multiplet. The protons of the ammonium and carbamate groups will appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the methyl ester (around 170 ppm), the carbonyl carbon of the Boc group (around 156 ppm), the quaternary carbon of the Boc group (around 80 ppm), the α-carbon, the β-carbon, the methyl ester carbon, and the methyl carbons of the Boc group.

-

IR Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretches of the ammonium and carbamate groups, the C=O stretch of the ester and the carbamate, and C-O stretches.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should show a molecular ion peak corresponding to the free base of the product.

Applications in Drug Discovery and Peptide Synthesis

Methyl (R)-3-((tert-butoxycarbonyl)amino)-2-aminopropanoate hydrochloride is a valuable building block for the following reasons:

-

Peptide Synthesis: It allows for the incorporation of a D-diaminopropionic acid residue into peptide chains. The orthogonal protection enables selective deprotection and further functionalization of either the α- or β-amino group.

-

Synthesis of Peptidomimetics: The di-amino functionality serves as a scaffold for the synthesis of various peptidomimetics with potential therapeutic applications.

-

Development of Protease Inhibitors: The unique structural features of diaminopropionic acid derivatives are often found in the active sites of protease inhibitors.[2]

Conclusion

This technical guide has detailed the structure, properties, and a reliable synthetic route for methyl (R)-3-((tert-butoxycarbonyl)amino)-2-aminopropanoate hydrochloride. The presented synthesis, starting from N-α-Boc-D-serine, offers a practical and stereocontrolled method for obtaining this important chiral building block. The mechanistic insights and detailed protocol provided herein should serve as a valuable resource for researchers and scientists engaged in the fields of organic synthesis, medicinal chemistry, and drug development.

References

-

Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry. Available at: [Link].

-

An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters. Available at: [Link].

-

(R)-Methyl2-amino-3-((tert-butoxycarbonyl)amino)propanoatehydrochloride. My Skin Recipes. Available at: [Link].

-

Preparation of methyl ester of L-serine. ResearchGate. Available at: [Link].

-

Reactions of Azides. Master Organic Chemistry. Available at: [Link].

-

Staudinger reaction. Wikipedia. Available at: [Link].

Sources

The Strategic Utility of 3-BOC-D-2,3-diaminopropionic acid methyl ester HCl in Modern Drug Discovery

An In-Depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of contemporary drug discovery and peptide chemistry, the strategic incorporation of non-proteinogenic amino acids is a cornerstone of designing novel therapeutics with enhanced efficacy, stability, and target specificity. Among these crucial building blocks, 3-BOC-D-2,3-diaminopropionic acid methyl ester hydrochloride (CAS number 919792-96-4) has emerged as a versatile and valuable chiral synthon. This technical guide provides an in-depth exploration of its synthesis, physicochemical properties, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Handling

3-BOC-D-2,3-diaminopropionic acid methyl ester hydrochloride is a white to off-white solid, valued for its defined stereochemistry and the presence of two differentially protected amino groups.[1] This structural arrangement allows for selective chemical manipulations, a critical feature in multi-step organic syntheses.[2]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 919792-96-4 | [1] |

| Molecular Formula | C₉H₁₉ClN₂O₄ | [3] |

| Molecular Weight | 254.72 g/mol | [3] |

| Appearance | White to off-white solid | [1] |

| Storage Temperature | 2-8°C | [1] |

Proper handling and storage are paramount to maintain the integrity of this reagent. It should be stored in a cool, dry place, tightly sealed to prevent moisture ingress. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling the compound.

Synthesis and Chemical Reactivity

The synthesis of 3-BOC-D-2,3-diaminopropionic acid methyl ester hydrochloride can be approached from commercially available starting materials, leveraging well-established synthetic transformations. A plausible and efficient synthetic route commences with D-serine, capitalizing on its inherent chirality.

Proposed Synthetic Pathway

A robust synthetic strategy involves a multi-step sequence, beginning with the conversion of D-serine to a key intermediate, (R)-methyl 2-amino-3-chloropropanoate hydrochloride.[4] This intermediate then undergoes a series of transformations to yield the final product.

Caption: Proposed synthetic pathway for 3-BOC-D-2,3-diaminopropionic acid methyl ester HCl.

Experimental Protocols

Step 1: Synthesis of (R)-methyl 2-amino-3-chloropropanoate hydrochloride from D-Serine

This initial step involves the esterification of the carboxylic acid and the chlorination of the primary alcohol of D-serine. A common method utilizes thionyl chloride in methanol.[4]

-

Suspend D-serine in methanol at a controlled temperature.

-

Slowly add thionyl chloride dropwise.

-

Heat the reaction mixture to reflux to drive the esterification.

-

After esterification, a second chlorination step using thionyl chloride, often in a non-polar solvent, replaces the hydroxyl group with a chlorine atom.[4]

-

The resulting product is isolated as the hydrochloride salt.

Step 2: Synthesis of (R)-methyl 2-amino-3-azidopropanoate

The chloro group is a good leaving group and can be displaced by an azide nucleophile.

-

Dissolve (R)-methyl 2-amino-3-chloropropanoate hydrochloride in a suitable polar aprotic solvent, such as DMF.

-

Add sodium azide (NaN₃) to the solution.

-

Heat the reaction mixture to facilitate the nucleophilic substitution.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work up the reaction to isolate the azido-derivative.

Step 3: Synthesis of (R)-methyl 2,3-diaminopropanoate

The azide group is then reduced to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[1]

-

Dissolve the azido-intermediate in a suitable solvent, such as methanol or ethanol.

-

Add a palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).[1]

-

Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen balloon).[1]

-

Stir vigorously at room temperature until the reaction is complete, as monitored by TLC.

-

Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the diamino compound.

Step 4: Selective BOC Protection

The final step involves the selective protection of the newly formed primary amine at the 3-position with a tert-butyloxycarbonyl (BOC) group. The existing amino group at the 2-position is protonated as the hydrochloride salt, which directs the BOC anhydride to the more nucleophilic free amine at the 3-position.[5]

-

Dissolve the diamino compound in a suitable solvent mixture, often involving an organic solvent and water.

-

Add a base to neutralize the hydrochloride salt and free the amino groups.

-

Introduce di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.[5]

-

Stir the reaction at room temperature, monitoring the progress by TLC.

-

Upon completion, perform an acidic workup to isolate the final product as the hydrochloride salt.

Spectroscopic Characterization

While a comprehensive set of publicly available experimental spectra for 3-BOC-D-2,3-diaminopropionic acid methyl ester HCl is limited, the expected spectroscopic features can be predicted based on its structure.

¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine protons of the BOC group, a singlet for the three methyl ester protons, and distinct multiplets for the protons on the chiral backbone (at positions 2 and 3).

¹³C NMR: The carbon NMR spectrum should display characteristic signals for the carbonyl carbons of the ester and the BOC group, the quaternary carbon of the BOC group, the methyl carbons of the ester and BOC group, and the two distinct carbons of the propionic acid backbone.[6]

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would likely show the molecular ion peak corresponding to the free base. Fragmentation patterns often involve the loss of the BOC group or components thereof, such as isobutylene.[3][7]

Applications in Drug Discovery and Peptide Synthesis

The unique structural features of 3-BOC-D-2,3-diaminopropionic acid methyl ester HCl make it a valuable building block in several areas of medicinal chemistry, particularly in the synthesis of protease inhibitors and modified peptides.

Role in Protease Inhibitor Synthesis

This chiral building block is particularly useful in the synthesis of inhibitors for viral proteases, such as the hepatitis C virus (HCV) NS3/4A protease.[8][9] The diaminopropionic acid scaffold can mimic the transition state of peptide bond cleavage, a key mechanism for many protease inhibitors like boceprevir and telaprevir.[10] While direct incorporation of this specific molecule in the synthesis of these approved drugs is not explicitly detailed in readily available literature, its structural motifs are highly relevant to the P1 and P2 fragments of such inhibitors.[10][11]

Peptide Coupling Reactions

The free amino group at the C2 position allows for standard peptide bond formation, while the BOC-protected amine at the C3 position can be deprotected under acidic conditions for subsequent modifications.[] This orthogonality is crucial for the synthesis of complex peptides and peptidomimetics.

Illustrative Peptide Coupling Workflow:

Caption: A typical workflow for a peptide coupling reaction.

Experimental Protocol: General Peptide Coupling

-

Neutralization: Dissolve 3-BOC-D-2,3-diaminopropionic acid methyl ester HCl in an anhydrous solvent like DMF. Add a non-nucleophilic base such as diisopropylethylamine (DIEA) to neutralize the hydrochloride and free the primary amine.

-

Activation: In a separate flask, dissolve the N-protected amino acid (e.g., an Fmoc-protected amino acid) and a coupling reagent (e.g., HATU, HBTU) in DMF.

-

Coupling: Add the activated amino acid solution to the solution of the neutralized diaminopropionic acid derivative.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

-

Work-up and Purification: Once the reaction is complete, perform an appropriate aqueous work-up to remove excess reagents and byproducts. Purify the resulting protected dipeptide by column chromatography.

Conclusion

3-BOC-D-2,3-diaminopropionic acid methyl ester HCl stands out as a strategically important chiral building block for medicinal chemists and peptide scientists. Its well-defined stereochemistry and orthogonal protecting groups provide a versatile platform for the synthesis of complex and biologically active molecules. From its role in the design of potent protease inhibitors to its utility in the construction of novel peptidomimetics, this compound offers a reliable and efficient means to introduce key structural motifs. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, will empower researchers to fully leverage its potential in the pursuit of next-generation therapeutics.

References

-

A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride. CN106518695A.

-

Amine synthesis by azide reduction. Organic Chemistry Portal.

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.

-

3-BOC-D-2,3-Diaminopropionic-acid-methyl-ester-HCl | 919792-96-4. ChemicalBook.

-

A New and Convenient Synthesis of the Boceprevir P1 Fragment, ?-amino-?-Hydroxy Amide. ResearchGate.

-

2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid, an amino acid for the synthesis of mimics of O-linked glycopeptides. Semantic Scholar.

-

Boc-Protected Amino Groups. Organic Chemistry Portal.

-

comparative study of different methods for azide reduction to amines. Benchchem.

-

methyl (2R)-2-(((tert-butoxy)carbonyl)amino)-3-iodopropanoate. PubChem.

-

2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. PubMed.

-

Selective Mono‐BOC Protection of Diamines. ResearchGate.

-

Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed.

-

Synthesis and Process Optimization of Boceprevir: A Protease Inhibitor Drug. ResearchGate.

-

Are azides reducted to amines using hydrogenation with PtO2 (Adam's catalyst) as the catalyst? Or, is Pd/C required?. ResearchGate.

-

2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. MDPI.

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.

-

Supplementary Information. The Royal Society of Chemistry.

-

2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid, an amino acid for the synthesis of mimics of O-linked glycopeptides. PubMed.

-

Homogeneous catalyst containing Pd in the reduction of aryl azides to primary amines. Indian Academy of Sciences.

-

A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals. PMC.

-

Fmoc vs Boc: Choosing the Right Amino Acid Derivative. BOC Sciences.

-

The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease. PubMed Central.

-

Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

-

Amino Acid Protection & Deprotection Services. BOC Sciences.

-

Reduction of Azides. Thieme Connect.

-

A Convenient Synthesis of Amino Acid Methyl Esters. MDPI.

-

Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.

-

Protease Inhibitors (HCV). LiverTox - NCBI Bookshelf.

-

Wiley-VCH 2008 - Supporting Information. Wiley Online Library.

-

ETD | Synthesis of P1 and Cap-P2 Fragments of Novel SARS-CoV-2 Protease Inhibitors | ID. Emory Theses and Dissertations.

-

Synthetic method of boceprevir intermediate. Google Patents.

-

General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México.

-

How can I avoid the Boc-cleavage during Mass Analysis?. ResearchGate.

-

Synthesis and biological activity of macrocyclic inhibitors of hepatitis C virus (HCV) NS3 protease. PubMed.

-

A Convenient Synthesis of Amino Acid Methyl Esters. ResearchGate.

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

-

mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Organic Syntheses.

-

3-(3-methyl-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)propanoate. PMC.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. acdlabs.com [acdlabs.com]

- 4. CN106518695A - A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride - Google Patents [patents.google.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protease Inhibitors (HCV) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ETD | Synthesis of P1 and Cap-P2 Fragments of Novel SARS-CoV-2 Protease Inhibitors | ID: n009w3859 | Emory Theses and Dissertations [etd.library.emory.edu]

An In-depth Technical Guide to the Stability and Storage of 3-BOC-D-2,3-diaminopropionic acid methyl ester HCl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical stability and storage considerations for 3-BOC-D-2,3-diaminopropionic acid methyl ester hydrochloride. As a key building block in peptide synthesis and various pharmaceutical development programs, understanding its chemical vulnerabilities is paramount to ensuring the integrity of experimental outcomes and the quality of synthesized products. This document synthesizes chemical principles with practical, field-proven insights to offer a self-validating framework for the handling and storage of this important reagent.

Chemical Profile and Intrinsic Stability

3-BOC-D-2,3-diaminopropionic acid methyl ester hydrochloride is a derivative of the non-proteinogenic amino acid D-2,3-diaminopropionic acid. Its structure incorporates three key functional groups that dictate its stability: a tert-butyloxycarbonyl (BOC) protecting group on the 3-amino position, a methyl ester at the C-terminus, and a hydrochloride salt of the 2-amino group. The interplay of these groups determines the compound's overall stability profile.

The BOC group is a widely used amine protecting group in peptide synthesis due to its stability under many conditions, particularly basic and nucleophilic environments.[1] However, it is designed to be readily cleaved under acidic conditions.[1][2] The methyl ester, while convenient for synthesis, is susceptible to hydrolysis, especially under basic or strongly acidic conditions. The hydrochloride salt form of the α-amino group enhances the compound's stability compared to its free base form, primarily by preventing intermolecular reactions and improving its handling characteristics.[3]

Key Factors Influencing Stability and Degradation Pathways

The long-term stability of 3-BOC-D-2,3-diaminopropionic acid methyl ester HCl is primarily influenced by temperature, moisture, and pH. Exposure to adverse conditions can initiate several degradation pathways.

Temperature

Elevated temperatures can accelerate degradation processes. While some BOC-protected amino acids can be stored for extended periods without decomposition, thermal deprotection can occur at higher temperatures.[4] For long-term storage, refrigeration is recommended to minimize the rate of any potential degradation reactions.

Moisture (Hygroscopicity)

Amino acid hydrochlorides are often hygroscopic, meaning they tend to absorb moisture from the atmosphere. The absorbed water can act as a reactant, facilitating hydrolytic degradation of both the methyl ester and, to a lesser extent, the BOC group. Therefore, it is crucial to store the compound in a dry environment.

pH and Hydrolysis

Ester Hydrolysis: The methyl ester is the most vulnerable moiety to hydrolysis. This reaction can be catalyzed by both acid and base. Under basic conditions, saponification will occur, yielding the corresponding carboxylate. While the hydrochloride salt form provides an acidic environment that protects against base-catalyzed hydrolysis, the presence of moisture can still lead to slow acid-catalyzed hydrolysis over time.

BOC Group Cleavage: The BOC group is labile to strong acids.[1][2] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine.[5] While the hydrochloride salt provides a mildly acidic environment, it is generally not acidic enough to cause rapid BOC cleavage under anhydrous conditions. However, the presence of water can facilitate this degradation pathway over extended periods.

Visualizing Degradation: Potential Pathways

Caption: Potential degradation pathways for 3-BOC-D-2,3-diaminopropionic acid methyl ester HCl.

Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of 3-BOC-D-2,3-diaminopropionic acid methyl ester HCl, the following storage and handling protocols are recommended:

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Minimizes the rate of thermal degradation and hydrolysis. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces moisture and oxygen, preventing hydrolytic and oxidative degradation. |

| Moisture | Store in a desiccator | Protects against the hygroscopic nature of the hydrochloride salt. |

| Light | Store in an amber vial | While no specific photostability data is available, protection from light is a general best practice for complex organic molecules. |

| Container | Tightly sealed container | Prevents the ingress of moisture and atmospheric contaminants. |

Experimental Workflow: Handling and Preparation of Stock Solutions

The following workflow outlines the best practices for handling the compound and preparing stock solutions to minimize degradation.

Workflow for Handling and Solution Preparation

Caption: Recommended workflow for handling 3-BOC-D-2,3-diaminopropionic acid methyl ester HCl.

Step-by-Step Protocol for Solution Preparation

-

Equilibration: Before opening, allow the container to warm to room temperature inside a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

-

Weighing: Weigh the desired amount of the compound quickly in an environment with low humidity, such as a glove box or a balance with a draft shield. Minimize the time the container is open.

-

Dissolution: Dissolve the weighed solid in a suitable anhydrous solvent. The choice of solvent will depend on the subsequent reaction, but common options include anhydrous dichloromethane (DCM), dimethylformamide (DMF), or dioxane.

-

Storage of Stock Solutions: If a stock solution is prepared, it should be stored at -20°C under an inert atmosphere (argon or nitrogen). Use a container with a tight-fitting septum to allow for the withdrawal of aliquots without introducing moisture. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Summary of Key Recommendations

To maintain the integrity of 3-BOC-D-2,3-diaminopropionic acid methyl ester HCl, the following points are crucial:

-

Short-term storage: 2-8°C in a tightly sealed container.

-

Long-term storage: 2-8°C under an inert atmosphere in a desiccator.

-

Handling: Equilibrate to room temperature before opening. Minimize exposure to atmospheric moisture.

-

Solutions: Prepare solutions using anhydrous solvents. Store stock solutions at -20°C under an inert atmosphere, preferably as single-use aliquots.

By adhering to these guidelines, researchers can minimize the risk of degradation, ensuring the reliability and reproducibility of their experimental results.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

-

Quora. (2023, May 17). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts? Retrieved from [Link]

-

Wikipedia. (n.d.). Histamine. Retrieved from [Link]

Sources

applications of 3-BOC-D-2,3-diaminopropionic acid in peptide synthesis

An In-Depth Technical Guide to the Applications of 3-BOC-D-2,3-diaminopropionic Acid in Peptide Synthesis

Abstract

The incorporation of non-proteinogenic amino acids into peptide structures is a cornerstone of modern therapeutic and research peptide development. Among these, 2,3-diaminopropionic acid (Dap) offers a unique scaffold for introducing branching, conformational constraints, and novel functionalities. This guide focuses on the D-enantiomer, specifically 3-BOC-D-2,3-diaminopropionic acid (Boc-D-Dap), a versatile building block whose utility is magnified through orthogonal protection strategies. We will explore the causality behind its application in synthesizing complex peptides, including cyclic peptides, pH-sensitive vectors, and probes for protein-protein interactions. This document provides field-proven insights, detailed experimental protocols, and the strategic rationale for employing this reagent in advanced peptide synthesis.

Introduction: The Strategic Value of Diaminopropionic Acid

2,3-diaminopropionic acid (Dap) is a non-proteinogenic α,β-diamino acid, essentially an alanine derivative with an additional amino group on the β-carbon[1]. Its incorporation into a peptide backbone introduces a primary amine on a short side chain, providing a versatile handle for chemical modifications. The use of the D-enantiomer, in particular, can confer resistance to enzymatic degradation, a critical attribute for therapeutic peptides[2].

The true synthetic power of Dap, however, is unlocked through precise control of its two amino groups. This is achieved by using orthogonally protected derivatives, where the α-amino and β-amino groups can be deprotected under mutually exclusive conditions. The subject of this guide, 3-BOC-D-2,3-diaminopropionic acid, exemplifies this principle. Typically, the α-amino group is protected with an Fmoc group (fluorenylmethyloxycarbonyl), while the β-amino group is protected with a Boc group (tert-butoxycarbonyl), yielding Fmoc-D-Dap(Boc)-OH. This specific arrangement is central to its utility in Solid-Phase Peptide Synthesis (SPPS).

The Core Principle: Orthogonal Protection in SPPS

Modern peptide synthesis relies heavily on two primary strategies: Boc/Benzyl (Bzl) and Fmoc/tert-butyl (tBu). The Boc strategy uses the acid-labile Boc group for temporary α-amine protection, which is removed by trifluoroacetic acid (TFA), while more permanent benzyl-based side-chain protecting groups are cleaved with strong acids like hydrofluoric acid (HF)[][4]. The more contemporary Fmoc strategy employs the base-labile Fmoc group for the α-amine, removed with piperidine, while acid-labile groups like tBu protect the side chains[].

A protection scheme is "orthogonal" if the protecting groups can be removed under completely different conditions[5][6]. The Fmoc-D-Dap(Boc)-OH building block is a masterclass in this concept. Within a standard Fmoc/tBu SPPS workflow, the Fmoc group on the α-amine is removed at each cycle to allow peptide chain elongation. The Boc group on the Dap side chain, however, remains stable to the basic conditions used for Fmoc removal. It also resists the mild acidic conditions used to cleave peptides from highly acid-sensitive resins. This stability allows the peptide chemist to complete the primary sequence and then, at a chosen point, selectively remove the side-chain Boc group with moderate acid treatment to unmask the β-amino group for further modification, such as cyclization or branching[7].

| Strategy | α-Amine Protection | Deprotection Agent | Side-Chain Protection | Final Cleavage | Key Advantage |

| Boc/Bzl | Boc (Acid-labile) | TFA (Trifluoroacetic Acid) | Benzyl-based (Strong acid-labile) | HF, TFMSA | Effective for long or aggregation-prone sequences[4][5]. |

| Fmoc/tBu | Fmoc (Base-labile) | Piperidine, DBU | tBu-based (Acid-labile) | TFA | Milder conditions, ideal for acid-sensitive peptides and side-chain modifications[][5]. |

Table 1: Comparison of Primary Solid-Phase Peptide Synthesis (SPPS) Strategies.

Key Applications & Mechanistic Insights

The unique architecture of Boc-D-Dap derivatives enables several advanced applications that are otherwise difficult to achieve.

Synthesis of Head-to-Tail and Side-Chain Cyclic Peptides

Macrocyclization is a powerful strategy to improve the stability, target affinity, and bioavailability of peptides[8]. Boc-D-Dap is an invaluable tool for creating these structures.

-

Side-Chain-to-Tail Cyclization: After synthesizing the linear peptide on-resin, the N-terminal Fmoc group is removed. The side-chain Boc group on the D-Dap residue is then selectively cleaved using TFA. This exposes the β-amino group, which can then form an amide bond with the C-terminal carboxyl group (still attached to the resin linker), cyclizing the peptide through the side chain.

-

Side-Chain-to-Side-Chain Cyclization: Peptides can be synthesized containing both a D-Dap(Boc) residue and an acidic residue (e.g., Aspartic acid or Glutamic acid) with a side-chain protecting group that can be removed orthogonally (e.g., an Alloc or Mtt group). Selective deprotection of both side chains allows for on-resin amide bond formation between them[5].

Diagram 2: A standard cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol: Selective On-Resin Deprotection of Dap(Boc) Side Chain

This procedure is performed after the full linear peptide has been synthesized.

-

Resin Preparation: Wash the fully assembled, N-terminally protected (Fmoc-on) peptide-resin extensively with DCM to remove all traces of DMF. Dry the resin under a stream of nitrogen.

-

Selective Boc Cleavage:

-

Prepare a solution of 30-50% TFA in DCM (v/v).[5] The exact concentration may require optimization to prevent premature cleavage of other acid-labile groups.

-

Treat the resin with the TFA/DCM solution for 20 minutes. Repeat this step once.

-

Causality: This moderately acidic condition is sufficient to cleave the Boc group but generally not strong enough to cleave tBu-based side-chain protectors or the peptide from a standard Wang or Rink Amide resin linker, demonstrating quasi-orthogonality.[6]

-

-

Neutralization and Washing:

-

Drain the acidic solution and immediately wash the resin with DCM (5 times) to remove residual acid.

-

Neutralize the newly formed side-chain ammonium salt by washing with 5% DIPEA in DMF (v/v) (3 times, 2 minutes each).

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times). The resin now bears a peptide with a free β-amino group on the D-Dap residue, ready for modification.

-

Conclusion and Future Outlook

3-BOC-D-2,3-diaminopropionic acid is more than just an unnatural amino acid; it is a strategic tool that embodies the principles of orthogonal synthesis. Its ability to introduce a selectively addressable amine handle close to the peptide backbone allows for the rational design of complex architectures. From creating robust, conformationally constrained cyclic peptides for improved therapeutic profiles to engineering pH-responsive systems for targeted drug delivery, the applications are both broad and impactful. As peptide-based therapeutics continue to evolve, the demand for such versatile, intelligently designed building blocks will only increase, making a thorough understanding of their application essential for researchers in drug discovery and development.

References

-

Lan, Y., et al. (2010). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. PubMed Central. Available at: [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

-

Roviello, G. N., et al. (2012). Synthesis of a diaminopropanoic acid-based nucleoamino acid and assembly of cationic nucleopeptides for biomedical applications. ResearchGate. Available at: [Link]

-

Jacobsen, M. P., et al. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. ResearchGate. Available at: [Link]

-

Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

-

Riela, S., et al. (2021). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. MDPI. Available at: [Link]

-

Organic Letters. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. ResearchGate. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boc-D-2,3-Diaminopropionic Acid: A Key Building Block for Peptide Synthesis and Pharmaceutical Research. Available at: [Link]

-

Aapptec Peptides. (n.d.). Fmoc-D-Dap(Boc)-OH; CAS 198544-42-2. Available at: [Link]

-

National Institutes of Health (NIH). (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Available at: [Link]

-

Utku, F., et al. (2022). Small Natural Cyclic Peptides from DBAASP Database. PubMed Central. Available at: [Link]

-

PubChem. (n.d.). 2,3-Diaminopropionic acid. Available at: [Link]

-

Journal of the American Chemical Society. (2024). Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases. Available at: [Link]

-

CSBio. (2023). A Practical Guide to Solid Phase Peptide Synthesis. Available at: [Link]

-

Wan, F., et al. (2025). Automated Rapid Synthesis of High-Purity Head-to-Tail Cyclic Peptides via a Diaminonicotinic Acid Scaffold. ResearchGate. Available at: [Link]

-

Le, C. F., et al. (2017). Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides. MDPI. Available at: [Link]

-

ResearchGate. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Available at: [Link]

-

Houben-Weyl. (n.d.). Synthesis of Cyclic Peptides. Available at: [Link]

-

Mason, A. J., et al. (2010). Incorporation of 2,3-diaminopropionic acid into linear cationic amphipathic peptides produces pH-sensitive vectors. PubMed. Available at: [Link]

-

El-Faham, A., et al. (2024). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. MDPI. Available at: [Link]

-

The Organic Chemistry Tutor. (2017). Intro to Amino Acids: Structure, Properties, Zwitterion, and Peptide Formation. YouTube. Available at: [Link]

-

SlideShare. (n.d.). T boc fmoc protocols in peptide synthesis. Available at: [Link]

-

Oxford Academic. (n.d.). Principles and Practice of Solid-Phase Peptide Synthesis. Available at: [Link]

-

Biology LibreTexts. (2025). 3.1: Amino Acids and Peptides. Available at: [Link]

Sources

- 1. 2,3-Diaminopropionic acid | C3H8N2O2 | CID 364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 4. csbiochina.com [csbiochina.com]

- 5. peptide.com [peptide.com]

- 6. biosynth.com [biosynth.com]

- 7. researchgate.net [researchgate.net]

- 8. Small Natural Cyclic Peptides from DBAASP Database - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Imperative of Boc Protection in Diaminopropionic Acid Chemistry: A Technical Guide for Advanced Synthesis

Foreword: Beyond the Building Block - The Enabling Role of Boc-Protected Diaminopropionic Acid

In the landscape of modern drug development and peptide science, the strategic incorporation of non-proteinogenic amino acids is a cornerstone of innovation. Among these, 2,3-diaminopropionic acid (Dap) presents a unique scaffold, offering a valuable branching point for the synthesis of complex peptides, peptidomimetics, and bioconjugates such as antibody-drug conjugates (ADCs).[1] The presence of two distinct amino functionalities—the α-amino and β-amino groups—provides a gateway for dual functionalization, but it also introduces a significant synthetic challenge: the need for precise, regioselective control.

This technical guide delves into the critical role of the tert-butyloxycarbonyl (Boc) protecting group in mastering the chemistry of Dap derivatives. We will move beyond a mere recitation of protocols to explore the underlying chemical principles, the rationale behind strategic protecting group schemes, and the practical nuances that separate a successful synthesis from a complex mixture of side products. This document is intended for the practicing researcher, scientist, and drug development professional who seeks not only to utilize Boc-Dap derivatives but to understand and command their synthesis and application.

The Chemical Rationale: Why Boc Protection is a Cornerstone for Dap Derivatives

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis, and its utility is particularly pronounced in the context of diaminopropionic acid.[1][2] Its widespread use is not arbitrary but is grounded in a set of chemical properties that make it exceptionally well-suited for the demands of multi-step synthesis.

Core Attributes of the Boc Group:

-

Acid Lability: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA), to release the free amine along with the innocuous byproducts isobutylene and carbon dioxide.[3][] This deprotection is typically rapid and occurs at room temperature.[3]

-

Orthogonality: Crucially, the Boc group is stable to a wide range of reaction conditions, including basic and nucleophilic environments.[5] This stability allows for the selective removal of other protecting groups, such as the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, in its presence—a concept known as an orthogonal protection strategy.[5][6] This orthogonality is the key to selectively functionalizing the two amino groups of Dap.[7]

-

Suppression of Side Reactions: During peptide coupling reactions, the electron-withdrawing nature of the carbamate functionality in the Boc group reduces the nucleophilicity of the protected amine, preventing unwanted side reactions like oligomerization.[8]

In the context of Dap, the ability to install a Boc group on one amine while a different, orthogonal protecting group resides on the other is paramount. This allows for the sequential and controlled elaboration of the Dap scaffold, a critical capability in the synthesis of branched peptides or molecules requiring precise ligand attachment.[1]

Strategic Synthesis of Orthogonally Protected Boc-Dap Derivatives

The synthesis of Boc-Dap derivatives where the α- and β-amino groups are differentially protected is a well-established field, with several robust strategies available. The choice of a particular route often depends on the desired final protecting group scheme (e.g., Boc-Dap(Fmoc)-OH vs. Fmoc-Dap(Boc)-OH) and the availability of starting materials.

The Curtius Rearrangement Approach: A Classic and Effective Strategy

A frequently employed and cost-effective method for synthesizing orthogonally protected Dap derivatives involves the Curtius rearrangement of an aspartic acid derivative.[9][10] This reaction transforms a carboxylic acid into an isocyanate, which can then be trapped with an alcohol to form a carbamate, effectively converting the side-chain carboxyl group into a protected amine.

A key consideration in this approach is the protection of the α-amino group of the starting aspartic acid derivative. If a single Boc group is used, there is a significant risk of intramolecular cyclization of the intermediate isocyanate to form a five-membered cyclic urea, a detrimental side reaction.[9] To circumvent this, the α-nitrogen must be thoroughly protected, for instance, as a di-Boc derivative.[5][9]

Illustrative Synthetic Workflow: Synthesis of Nα-Boc-Nβ-Cbz-Dap

Caption: Curtius rearrangement workflow for Boc-Dap synthesis.

Experimental Protocol: Synthesis of Nα-(Boc)₂-Nβ-Cbz-2,3-diaminopropionic acid [9]

-

Di-Boc Protection: To a solution of Nα-Boc-Asp(OBn)-OH in a suitable solvent, add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine or DMAP) to protect the α-nitrogen as a di-Boc derivative.

-

Hydrogenolysis: The benzyl ester is removed via hydrogenolysis using hydrogen gas and a palladium on carbon (Pd/C) catalyst under pressure (e.g., 50 psig).

-

Curtius Rearrangement: The resulting carboxylic acid is converted to a mixed anhydride, then to the corresponding acyl azide. The acyl azide is subsequently heated in an inert solvent like toluene to induce rearrangement to the isocyanate.

-

Isocyanate Trapping: The isolated isocyanate is then treated with benzyl alcohol in the presence of a Lewis acid catalyst such as copper(I) chloride to form the Cbz-protected β-amine.

-

Ester Hydrolysis and Partial Deprotection: The methyl ester (if used) is hydrolyzed. During acidic workup, one of the two Boc groups on the α-amine is typically lost, yielding the final Nα-Boc-Nβ-Cbz-Dap product. This minor side product of partial deprotection is often carried into the next steps of peptide synthesis without issue.[9]

Synthesis from Serine Derivatives

An alternative and highly efficient strategy begins with a protected serine derivative. This approach leverages the hydroxyl group of serine as a handle for conversion into the β-amino group.

Experimental Protocol: Synthesis of Boc-Dap(Fmoc)-OH from a Serine Precursor [1]

-

Mesylation: The hydroxyl group of a suitably protected serine derivative (e.g., Nα-Boc-Ser-OMe) is converted to a good leaving group by reaction with methanesulfonyl chloride (MsCl) in the presence of a base.

-

Azide Displacement: The mesylate is then displaced by an azide nucleophile (e.g., sodium azide) in a polar aprotic solvent like DMF. This proceeds via an SN2 reaction, resulting in an inversion of stereochemistry at the β-carbon.

-

Azide Reduction: The azide is reduced to the primary amine. This is typically achieved by catalytic hydrogenation (H₂, Pd/C) or using a reducing agent like triphenylphosphine (the Staudinger reaction).

-

Fmoc Protection: The newly formed β-amino group is then protected with the Fmoc group using Fmoc-OSu or Fmoc-Cl under basic conditions.

-

Ester Hydrolysis: Finally, the methyl ester is hydrolyzed to yield the free carboxylic acid, Boc-Dap(Fmoc)-OH.

Comparative Analysis of Synthetic Strategies

| Strategy | Starting Material | Key Transformation | Typical Yields | Advantages | Disadvantages |

| Curtius Rearrangement | Aspartic Acid Derivative | Carboxylic Acid → Amine | Good to Excellent | Cost-effective, readily available starting materials. | Potential for cyclic urea side product formation if α-amine is not adequately protected.[9] |

| From Serine | Serine Derivative | Alcohol → Amine | High | High enantiomeric purity, avoids harsh rearrangement conditions. | May require more steps, involves use of azides. |

| Reductive Amination | Serine-derived Aldehyde | Aldehyde → Amine | Good | Efficient and direct introduction of the β-amino group. | Requires preparation of the aldehyde intermediate.[1] |

The Boc Group in Action: Application in Solid-Phase Peptide Synthesis (SPPS)

The true utility of orthogonally protected Boc-Dap derivatives is realized in solid-phase peptide synthesis (SPPS), where they serve as versatile branching points. The Boc/Bn (benzyl) strategy is a classic approach in SPPS.[6]

General Boc-SPPS Cycle:

Caption: A typical cycle in Boc-based solid-phase peptide synthesis.

Deprotection of the Boc Group:

The cleavage of the Boc group is typically performed with 50% TFA in dichloromethane (DCM). The reaction is usually complete within 20-30 minutes. When acid-sensitive residues like tryptophan or methionine are present in the peptide sequence, scavengers such as thioanisole or dimethyl sulfide should be added to the TFA solution to prevent alkylation of the side chains by the tert-butyl cation generated during deprotection.[]

Protocol for Boc Deprotection in SPPS:

-

The peptide-resin is swelled in DCM.

-

The resin is treated with a solution of 50% TFA in DCM (v/v) for 5 minutes.

-

The TFA solution is drained, and a fresh portion of 50% TFA in DCM is added. The mixture is agitated for an additional 20 minutes.

-

The resin is then washed thoroughly with DCM and isopropanol to remove residual acid.

-

The resulting trifluoroacetate salt of the N-terminal amine is neutralized with a 10% solution of a hindered base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in DCM before the next coupling step.

Advanced Applications and Future Directions

The strategic use of Boc-protected Dap derivatives extends far beyond linear peptide synthesis. They are instrumental in the construction of:

-

Branched and Cyclic Peptides: The orthogonally protected β-amino group serves as an attachment point for a second peptide chain or for on-resin cyclization.[11]

-

Peptidomimetics: The Dap scaffold can be modified to create non-natural structures that mimic or improve upon the properties of natural peptides.

-

Bioconjugates and ADCs: The β-amino group provides a site for the specific attachment of payloads, such as cytotoxic drugs, to targeting moieties like antibodies.[1]

The continued development of novel synthetic routes to orthogonally protected Dap derivatives and a deeper understanding of the nuances of their protecting group chemistry will undoubtedly fuel further innovation in drug discovery and materials science.[12] The Boc group, despite being one of the earliest protecting groups developed for peptide synthesis, remains an indispensable tool in the modern chemist's arsenal for the precise and strategic construction of complex, functional molecules based on the versatile diaminopropionic acid scaffold.

References

- Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters, 6(2), 213–215. [https://pubs.acs.org/doi/10.1021/ol036119+

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

MDPI. (2020). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Molecules. [Link]

-

Synthetic Communications. (2007). Facile Way to Synthesize Nα‐Boc‐Nβ‐Cbz‐2,3‐ Diaminopropionic Acid Derivatives via 5‐Oxazolidinone. [Link]

-

Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boc-D-2,3-Diaminopropionic Acid: A Key Building Block for Peptide Synthesis and Pharmaceutical Research. Retrieved from [Link]

-

ACS Publications. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]derivatives-for-peptide-synthesis-i-12.html)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. biosynth.com [biosynth.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. peptide.com [peptide.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. peptide.com [peptide.com]

- 12. chemimpex.com [chemimpex.com]

3-BOC-D-2,3-diaminopropionic acid methyl ester HCl for drug development

An In-depth Technical Guide to 3-BOC-D-2,3-diaminopropionic acid methyl ester HCl for Drug Development

Introduction

In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic design of molecular building blocks is paramount. Among these, non-proteinogenic amino acids offer a gateway to novel peptide structures and heterocyclic scaffolds with enhanced therapeutic potential. 3-BOC-D-2,3-diaminopropionic acid methyl ester hydrochloride is a quintessential example of such a versatile intermediate. Its unique structure, featuring two amine functionalities with differential reactivity conferred by the tert-butyloxycarbonyl (Boc) protecting group, and a methyl ester, makes it an indispensable tool for researchers.[1][2]

This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its critical applications in drug development. It is intended for researchers, scientists, and drug development professionals seeking to leverage this building block for the creation of innovative therapeutics, including bioactive peptides and complex small molecules.[1][2]

Physicochemical Properties and Structure

A thorough understanding of a compound's properties is the foundation of its effective application. 3-BOC-D-2,3-diaminopropionic acid methyl ester HCl is a stable, white crystalline powder under recommended storage conditions.[1][3] Its key properties are summarized below.

| Property | Value | Source |

| CAS Number | 919792-96-4 | [3] |

| Molecular Formula | C₉H₁₈N₂O₄·HCl | [1] |

| Molecular Weight | 254.74 g/mol | [1] |

| Appearance | White to off-white crystalline powder/solid | [1][3] |

| Purity | ≥97% (HPLC) | [1] |

| Synonyms | (R)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride, Boc-D-Dap-OMe HCl | [1][3] |

| Storage Conditions | 0-8 °C, Keep in a dry, tightly closed container, protect from light. | [1][4] |

Chemical Structure Visualization

The structure features a chiral center at the alpha-carbon (D-configuration), a free amine at the C2 position (as the hydrochloride salt), a Boc-protected amine at the C3 position, and a methyl ester at the C1 position. This orthogonal protection scheme is central to its utility.

Caption: Chemical structure of 3-BOC-D-2,3-diaminopropionic acid methyl ester HCl.

Synthesis and Purification

The synthesis of orthogonally protected 2,3-diaminopropionic acid derivatives is a well-established field, often starting from commercially available chiral precursors like aspartic acid or serine.[5] A common strategy involves the esterification of the carboxylic acid and subsequent manipulation of the amino and carboxyl groups to introduce the second amine with appropriate protection.

General Synthetic Workflow

A plausible synthetic route starts from N-Boc-D-aspartic acid. The workflow involves selective protection and chemical transformations designed to convert one of the carboxylic acid groups into a protected amine. The Curtius rearrangement is a classic and effective method for this transformation.[5]

Caption: Generalized workflow for the synthesis of the target compound.

Exemplary Synthesis Protocol